molecular formula C17H21NO4 B1346841 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid CAS No. 885266-53-5

3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid

Cat. No.: B1346841
CAS No.: 885266-53-5
M. Wt: 303.35 g/mol
InChI Key: JPMVLMBCHRXPLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical reactions and cellular processes. The tert-butoxycarbonyl group provides protection to the indole nitrogen, allowing selective reactions to occur at other sites of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid is unique due to its specific combination of the indole core, tert-butoxycarbonyl protecting group, and butanoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMVLMBCHRXPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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